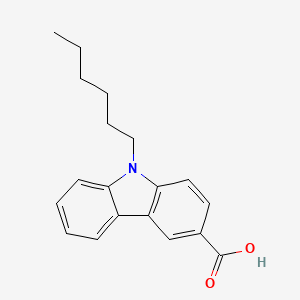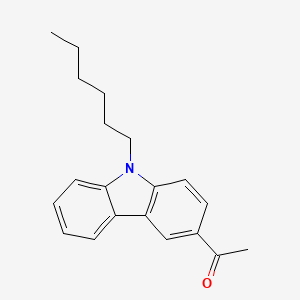![molecular formula C14H11FN2O B4335185 [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B4335185.png)
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
描述
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol: is a heterocyclic compound that features an imidazo[1,5-a]pyridine core substituted with a 4-fluorophenyl group at the 3-position and a methanol group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol typically involves the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the 4-fluorophenyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-fluorophenylboronic acid or 4-fluoroiodobenzene.
Addition of the methanol group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,5-a]pyridine core can undergo reduction reactions to form dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: The 4-fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]carboxylic acid.
Reduction: Formation of dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: Formation of nitro or sulfonated derivatives of the original compound.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industry:
Material Science:
作用机制
The mechanism of action of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological pathways. The 4-fluorophenyl group can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions.
相似化合物的比较
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern of the imidazole and pyridine rings.
Uniqueness:
Structural Features: The specific substitution pattern of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol gives it unique chemical and biological properties.
Reactivity: The presence of the 4-fluorophenyl group and methanol group allows for unique reactivity patterns compared to other imidazopyridine derivatives.
属性
IUPAC Name |
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYPXGMBPKHYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid](/img/structure/B4335124.png)
![3-{5-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1,3,4-OXADIAZOL-2-YL}QUINOLIN-2-AMINE](/img/structure/B4335139.png)
![2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid](/img/structure/B4335143.png)
![2-chloro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4335148.png)



![3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B4335168.png)
![5-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4335173.png)

![3-(2-chloropyridin-3-yl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4335187.png)

![3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one](/img/structure/B4335200.png)
